molecular formula C6H16Br2N2 B8176087 (R)-3-Piperidinemethanamine dihydrobromide

(R)-3-Piperidinemethanamine dihydrobromide

Cat. No.: B8176087
M. Wt: 276.01 g/mol
InChI Key: XHZDHTXSQBQGMY-QYCVXMPOSA-N
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Description

®-3-Piperidinemethanamine dihydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Piperidinemethanamine dihydrobromide typically involves the reaction of piperidine with formaldehyde and hydrogen bromide. The process can be summarized as follows:

    Formation of Intermediate: Piperidine reacts with formaldehyde to form an intermediate compound.

    Hydrobromide Addition: The intermediate is then treated with hydrogen bromide to yield ®-3-Piperidinemethanamine dihydrobromide.

Industrial Production Methods

In industrial settings, the production of ®-3-Piperidinemethanamine dihydrobromide may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-Piperidinemethanamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

®-3-Piperidinemethanamine dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of neurotransmitter systems and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-Piperidinemethanamine dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of ®-3-Piperidinemethanamine dihydrobromide.

    Piperazine: Another piperidine derivative with similar structural features but different chemical properties.

    Piperidinone: A ketone derivative of piperidine with distinct reactivity.

Uniqueness

®-3-Piperidinemethanamine dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt, which imparts distinct solubility and reactivity characteristics compared to other piperidine derivatives.

Properties

IUPAC Name

[(3R)-piperidin-3-yl]methanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2BrH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZDHTXSQBQGMY-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Br2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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